(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine
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Overview
Description
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine typically involves the reaction of 4-chloroaniline with cinnamaldehyde in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanimine
- N-(2-chloro-4-{[(1E)-(4-chlorophenyl)methylidene]amino}phenyl)-4-{[(1E)-(4-chlorophenyl)methylidene]amino}benzamide
- (1E)-(4-Chlorophenyl)cyclopropylmethanone O-(2-methyl-3-phenylbenzyl)oxime
Uniqueness
(1E)-2-Bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these halogen atoms .
Properties
CAS No. |
30542-53-1 |
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Molecular Formula |
C15H11BrClN |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H11BrClN/c16-13(10-12-4-2-1-3-5-12)11-18-15-8-6-14(17)7-9-15/h1-11H |
InChI Key |
FHLXBWZGVPSTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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